molecular formula C14H19N3O4 B5803853 ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5803853
M. Wt: 293.32 g/mol
InChI Key: JDBDWCLWWZQKBD-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 2-nitrobenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-14(18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)17(19)20/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDWCLWWZQKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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